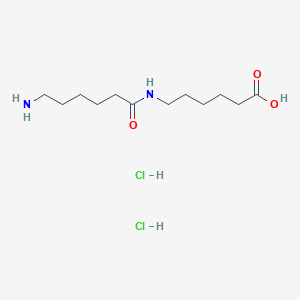
6-(6-Aminohexanamido)hexanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(6-Aminohexanamido)hexanoic acid dihydrochloride” is a chemical compound with the molecular formula C18H35N3O4 . It has an average mass of 357.488 Da and a Monoisotopic mass of 357.262756 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H35N3O4/c19-13-7-1-4-10-16(22)20-14-8-2-5-11-17(23)21-15-9-3-6-12-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25) .Physical And Chemical Properties Analysis
The compound is expected to be solid at room temperature . More specific physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Flexible Structural Element in Molecular Synthesis
6-Aminohexanoic acid, the core structure of the compound , serves as a hydrophobic, flexible structural element in chemical synthesis. Its role extends to the synthesis of modified peptides and the manufacture of polyamide synthetic fibers, such as nylon. It is frequently utilized as a linker in biologically active structures, highlighting its importance in the design and development of new molecular entities with potential therapeutic applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Synthesis of Hydrochloric 6-Guandinyl Hexanoic Acid
The compound also plays a critical role in the synthesis of hydrochloric 6-guandinyl hexanoic acid, a process that involves the hydrolysis of caprolactam. This method represents an improved synthesis pathway with potential applications in the development of various chemical entities, showcasing the compound's versatility in chemical reactions (Hu Yong-hong, 2009).
Novel Purin-6-yl Conjugates Synthesis
In the realm of drug discovery, the compound is instrumental in synthesizing novel conjugates of purine, demonstrating its utility in creating complex molecules with potential biological activity. These conjugates, linked via the 6-aminohexanoyl fragment, expand the toolkit available for medicinal chemistry and drug development efforts, underscoring the compound's value in pharmaceutical research (Krasnov et al., 2015).
Schiff's Bases in Corrosion Inhibition
Further extending its application scope, derivatives of 6-aminohexanoic acid have been explored as corrosion inhibitors for mild steel. This application highlights the compound's utility in materials science, offering a bridge between biological applications and industrial uses (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Propiedades
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.2ClH/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17;;/h1-10,13H2,(H,14,15)(H,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHODDQQSYAQFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-Aminohexanamido)hexanoic acid dihydrochloride | |
CAS RN |
1909305-93-6 |
Source


|
| Record name | 6-(6-aminohexanamido)hexanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(4-methyl-1,3-thiazol-2-yl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrol-3-yl]sulfonyl}morpholine](/img/structure/B2794738.png)



![Methyl (E)-4-oxo-4-[3-(2,2,2-trifluoroethylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2794745.png)

![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)




![2-chloro-N-{4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2794759.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2794761.png)